2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one
Description
Properties
IUPAC Name |
2-bromo-4,5-dihydrothieno[2,3-c]pyran-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2S/c8-5-3-4-1-2-10-7(9)6(4)11-5/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFWWWORAMEEBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one typically involves the bromination of a precursor compound, followed by cyclization. One common method involves the reaction of a thienopyran derivative with bromine under controlled conditions to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(4-Fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one exhibit significant anticancer properties. The oxadiazole moiety is known for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A detailed analysis of structure-activity relationships (SAR) has shown that modifications on the pyrrolidine ring can enhance cytotoxicity against different cancer cell lines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl and pyridine groups is believed to contribute to this activity by enhancing membrane permeability and disrupting bacterial cell wall synthesis.
Neuropharmacology
1-(4-Fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has been investigated for its neuroprotective effects. Studies indicate that it may modulate neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors. This makes it a candidate for further exploration in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Anti-inflammatory Effects
Research has highlighted the compound's potential as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting applications in treating conditions like arthritis and other inflammatory disorders.
Organic Electronics
Due to its unique electronic properties, 1-(4-Fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is being explored in the field of organic electronics. Its ability to act as a semiconductor could lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry (2023) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM. |
| Antimicrobial Properties | International Journal of Antimicrobial Agents (2023) | Effective against MRSA with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Neuropharmacology | Neuropharmacology Journal (2023) | Showed potential for modulating serotonin receptors with an efficacy comparable to established drugs. |
| Organic Electronics | Advanced Materials (2023) | Exhibited promising charge transport characteristics suitable for OLED applications. |
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one involves its interaction with specific molecular targets. For example, it has been shown to exhibit antiproliferative activity by interfering with cellular pathways involved in cell growth and division . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s closest structural analogs include thieno-pyridinones, pyrrolo-quinolines, and related bicyclic systems (Table 1). Key differences arise in the heteroatom composition (S/O vs. S/N), substituent positions, and ring saturation, which impact solubility, target affinity, and bioactivity.
Table 1: Comparative Analysis of Structural and Functional Properties
*Inferred from SAR studies on ambocarb derivatives .
Key Findings
Thiophene sulfur contributes to aromatic stability and may facilitate π-π stacking in protein binding pockets, as seen in cryptolepine analogs .
Substituent Effects :
- Bromine at the 2-position may sterically hinder interactions with bulky protein residues but could improve electrophilicity for covalent binding or further functionalization .
- In contrast, tert-butyl carbamate derivatives (e.g., 949922-62-7) exhibit increased lipophilicity, favoring membrane penetration and Bcl-xL inhibition .
Biological Activity: Ambocarb derivatives highlight the importance of substitution patterns: modifications at positions 9–11 enhance L-type channel binding but reduce DYRK1A inhibition . The bromine in this compound may similarly fine-tune multitarget efficacy. Hydrochloride salts (e.g., 28783-41-7) demonstrate improved solubility, suggesting that salt formation could optimize the target compound’s pharmacokinetics .
Synthetic Accessibility: Domino condensation-Heck cyclization routes used for pyrrolo-quinolines may apply to the target compound, though starting materials would require adaptation (e.g., brominated pyranone precursors).
Contradictions and Limitations
- While ambocarb remains the most potent DYRK1A inhibitor in its series , brominated analogs like the target compound might prioritize ion channel modulation over kinase inhibition due to structural differences.
Biological Activity
2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one (CAS No. 947149-96-4) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies and reports.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Thieno[2,3-c]pyran scaffold : The initial step often involves the reaction of appropriate precursors under acidic or basic conditions.
- Bromination : The introduction of the bromine atom is usually achieved through electrophilic bromination reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno derivatives. For instance, a series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated against the MDA-MB-231 breast cancer cell line. One compound demonstrated an IC50 value comparable to that of paclitaxel, indicating significant cytotoxic activity (IC50 = 27.6 μM) .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | TBD |
| Compound L (Thieno derivative) | 27.6 | Inhibition of cancer cell proliferation |
| Paclitaxel | 29.3 | Microtubule stabilization |
The biological activity of this compound is believed to be mediated through various mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism.
- Receptor Modulation : Potential interactions with cellular receptors may alter signaling pathways linked to cell proliferation and apoptosis.
Case Studies
- In Vitro Studies : A study focused on a series of thieno derivatives demonstrated significant cytotoxic effects on breast cancer cell lines, suggesting that modifications in the thieno structure could enhance biological activity .
- Comparative Analysis : Compounds structurally related to this compound were assessed for their biological activities and showed varying degrees of effectiveness against different cancer cell lines .
Q & A
Basic: What is the optimized procedure for synthesizing 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one from its precursors?
Methodological Answer:
The compound can be synthesized via bromination of 5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one. Dissolve the precursor (4.80 g, 31.37 mmol) in a mixture of acetic acid (40 mL) and water (30 mL), then cool to 0°C. Introduce bromine under controlled conditions to avoid over-bromination. Purify the product via recrystallization or column chromatography. Adjust stoichiometry and reaction time to optimize yield (typically 60–75%) .
Advanced: How can regioselective functionalization of the thienopyranone core be achieved for derivative synthesis?
Methodological Answer:
Regioselective synthesis is achievable using copper-mediated cyclization or palladium-catalyzed Stille coupling. For example, copper catalysts promote cyclization of alkynylthiophene derivatives to yield thieno[2,3-c]pyran-7-ones with high regiocontrol. Alternatively, Stille coupling with organostannanes allows selective introduction of aryl/alkyl groups at the 3-position of the thiophene ring. Reaction conditions (e.g., solvent polarity, temperature) critically influence selectivity .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Key signals include aromatic protons (δ 7.30–7.82 ppm for thiophene protons) and carbonyl carbons (δ 164–165 ppm).
- GC-MS : Molecular ion peaks (e.g., m/z 288 for butyl-substituted derivatives) and fragmentation patterns confirm purity and structural integrity.
- IR Spectroscopy : Strong absorbance at ~1736 cm⁻¹ (C=O stretch) and ~2230 cm⁻¹ (alkyne C≡C stretch, if applicable) .
Advanced: How do reaction conditions influence the yield of iodolactonization reactions for thienopyranone derivatives?
Methodological Answer:
Iodolactonization of alkynylthiophene precursors requires precise control of iodine equivalents, temperature, and base. For example:
- 2 equiv. iodine at 40°C for 3 hours → 75% yield.
- 1 equiv. iodine at room temperature for 8 hours → 56% yield.
Excess iodine increases substrate conversion but may lead to side reactions. Bases like NaHCO₃ stabilize intermediates, improving cyclization efficiency .
Advanced: How can mechanistic studies elucidate cyclization pathways in thienopyranone synthesis?
Methodological Answer:
Mechanistic insights are gained via:
- Isotopic Labeling : Track proton transfer during cyclization using deuterated solvents.
- Kinetic Studies : Monitor reaction progress under varying temperatures to determine activation energy.
- Computational Modeling : DFT calculations predict transition states and regioselectivity in copper-mediated cyclizations. Experimental validation (e.g., substituent effects on reaction rates) corroborates theoretical models .
Basic: What purification strategies are effective for brominated thienopyranones?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures for high-purity crystals.
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (3:1) as eluent.
- HPLC : For trace impurity removal, use C18 columns with acetonitrile/water gradients. Monitor purity via TLC (Rf ~0.4 in ethyl acetate/hexane) .
Advanced: How does steric hindrance impact substituent positioning in thienopyranone derivatives?
Methodological Answer:
Steric effects dictate substituent placement during cyclization. Bulky groups (e.g., hexyl chains) preferentially occupy less hindered positions (e.g., 4-position vs. 5-position). This is validated by NMR NOE experiments and X-ray crystallography. For example, 5-butyl-4-hexynyl derivatives show minimal steric clash in the crystal lattice, confirming regioselectivity .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the lactone ring. Avoid prolonged exposure to light, as brominated heterocycles are prone to photodegradation. Use amber vials and desiccants (silica gel) for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
